molecular formula C43H66BrO9P B1203634 Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide CAS No. 78150-05-7

Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide

Cat. No.: B1203634
CAS No.: 78150-05-7
M. Wt: 837.9 g/mol
InChI Key: OZXZNHOXQVGXBH-UHFFFAOYSA-M
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Description

Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide is a complex organophosphorus compound known for its strong Lewis basic properties. This compound is particularly notable for its applications in catalysis and organic synthesis due to its ability to act as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide typically involves the reaction of hexadecyl bromide with tris(2,4,6-trimethoxyphenyl)phosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .

Mechanism of Action

The mechanism by which phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide exerts its effects is primarily through its role as a Lewis base. It can donate electron pairs to electrophiles, facilitating various chemical reactions. The molecular targets include electrophilic centers in organic molecules, and the pathways involved often include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bulky hexadecyl group and three 2,4,6-trimethoxyphenyl groups. This structure provides both steric hindrance and strong electron-donating properties, making it highly effective in catalysis and other applications .

Properties

CAS No.

78150-05-7

Molecular Formula

C43H66BrO9P

Molecular Weight

837.9 g/mol

IUPAC Name

hexadecyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide

InChI

InChI=1S/C43H66O9P.BrH/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-53(41-35(47-5)26-32(44-2)27-36(41)48-6,42-37(49-7)28-33(45-3)29-38(42)50-8)43-39(51-9)30-34(46-4)31-40(43)52-10;/h26-31H,11-25H2,1-10H3;1H/q+1;/p-1

InChI Key

OZXZNHOXQVGXBH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-]

Synonyms

cetyl tri-(2,4,6-trimethoxyphenyl)phosphonium bromide
metobrin

Origin of Product

United States

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